molecular formula C5H5F6NO2 B7724366 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid CAS No. 759-12-6

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Cat. No. B7724366
CAS RN: 759-12-6
M. Wt: 225.09 g/mol
InChI Key: KRNSHCKTGFAMPQ-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a useful research compound. Its molecular formula is C5H5F6NO2 and its molecular weight is 225.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantiomerically Pure Derivatives : Enantiomerically pure 4,4,4-trifluoro-3-hydroxy-butanoic acid derivatives, substituted in the 2- or 3-position, are prepared from 4,4,4-trifluoro-3-hydroxy-butanoic acid. These compounds are significant in the study of chiral organic molecules and their application in asymmetric synthesis (Gautschi, Schweizer, & Seebach, 1994).

  • Threonine and Allo-Threonine Analogs : Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. This research contributes to the development of novel amino acid analogs (Sting & Seebach, 1996).

  • Peptide Synthesis : The 4,4,4-trifluoro-3-oxo-1-butenyl group is proposed as a suitable protecting group for the protection of the N-H terminal of amino acids in peptide synthesis (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

  • Synthetic Methods for Fluorine-Containing Pyrroles : N-(4,4,4-Trifluoro-3-oxo-1-butenyl) amino acid esters, α-aminoacetophenones, and aminoacetonitriles are used in the synthesis of fluorine-containing pyrroles, highlighting the compound's role in producing specialized organic structures (Okada, Masuda, Hojo, & Inoue, 1992).

  • β-Trifluoromethyl Substituted Amino Acids : Ethyl 4,4,4-trifluoro-2-formylamino-2-butenoates are used as precursors in the synthesis of β-trifluoromethyl substituted amino acids, which are useful in the development of novel amino acid derivatives (Enders, Chen, & Raabe, 2005).

  • Biological Evaluation of CF3Se-Substituted α-Amino Acid Derivatives : CF3Se-substituted α-amino acid derivatives exhibit potential as cell growth inhibitors, indicating their utility in medicinal chemistry and pharmaceutical research (Han, Dong, Ming, Kuang, & Zhang, 2021).

properties

IUPAC Name

2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSHCKTGFAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936353
Record name 4,4,4,4',4',4'-Hexafluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

CAS RN

16063-80-2, 759-12-6
Record name 4,4,4,4′,4′,4′-Hexafluorovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16063-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexafluorovaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270745
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Record name 4,4,4,4',4',4'-Hexafluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
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2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
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2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
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Reactant of Route 6
2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

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